molecular formula C17H27ClN2O B2923036 N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-N-(1-methylpiperidin-4-yl)propanamide CAS No. 2411219-43-5

N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-N-(1-methylpiperidin-4-yl)propanamide

Cat. No. B2923036
M. Wt: 310.87
InChI Key: SYUUJAGREAVKSJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a bicyclic heptane structure, a piperidine ring, and an amide group. The bicyclic heptane structure is a common motif in many natural products and pharmaceuticals due to its rigid and compact structure . The piperidine ring is a common structural element in many alkaloids and pharmaceuticals, and it often contributes to the biological activity of these compounds . The amide group is a key functional group in proteins and it can participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic heptane structure, the formation of the piperidine ring, and the introduction of the amide group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclic heptane structure would likely contribute to the rigidity of the molecule, while the piperidine ring and the amide group could potentially participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group could potentially participate in hydrolysis reactions, while the piperidine ring could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amide group could potentially increase the compound’s solubility in water, while the bicyclic heptane structure could potentially increase its lipophilicity .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, studying its physical and chemical properties, investigating its biological activity, and assessing its safety and potential uses .

properties

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O/c1-12(18)17(21)20(16-5-7-19(2)8-6-16)11-15-10-13-3-4-14(15)9-13/h3-4,12-16H,5-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUUJAGREAVKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1CC2CC1C=C2)C3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-N-(1-methylpiperidin-4-yl)propanamide

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